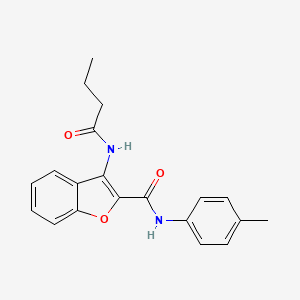

3-butyramido-N-(p-tolyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(butanoylamino)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-3-6-17(23)22-18-15-7-4-5-8-16(15)25-19(18)20(24)21-14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPWKGNLWOBTCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyramido-N-(p-tolyl)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of Benzofuran Core: The benzofuran core is synthesized through a cyclization reaction involving a phenol derivative and an appropriate halogenated compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

3-butyramido-N-(p-tolyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and benzofuran moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been studied for its potential as a therapeutic agent. Its structural similarity to other benzofuran derivatives suggests it may exhibit various biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. Research indicates that benzofuran derivatives can modulate amyloid-beta aggregation, which is significant in Alzheimer's disease treatment. For instance, studies have shown that certain benzofuran-2-carboxamide derivatives can inhibit or promote amyloid fibrillogenesis, demonstrating their potential in neurodegenerative disease management .

Case Study: Neuroprotective Effects

A study on a series of benzofuran-2-carboxamide derivatives demonstrated neuroprotective properties against NMDA-induced excitotoxicity. Among these, specific compounds exhibited significant protection at concentrations comparable to established NMDA antagonists. The findings suggest that modifications in the benzofuran structure enhance neuroprotective capabilities, making them candidates for further development in treating neurodegenerative disorders .

Biological Research

Enzyme Inhibition

3-butyramido-N-(p-tolyl)benzofuran-2-carboxamide has been explored for its role as an enzyme inhibitor. Research indicates that similar compounds can act as modulators of various biological pathways, potentially affecting metabolic processes and cellular signaling pathways. This property makes them valuable in drug discovery and development, particularly for conditions like hyperlipidemia and diabetes .

Case Study: Hypolipidemic Activity

In a study involving Triton WR-1339-induced hyperlipidemic rats, certain benzofuran derivatives demonstrated significant reductions in plasma triglycerides and total cholesterol levels. This suggests that compounds like 3-butyramido-N-(p-tolyl)benzofuran-2-carboxamide could be effective in managing lipid profiles and preventing cardiovascular diseases .

Material Science

Polymer Development

The unique chemical properties of 3-butyramido-N-(p-tolyl)benzofuran-2-carboxamide allow its use in the development of advanced materials. Its incorporation into polymers can enhance material properties such as thermal stability and mechanical strength. Research into similar compounds has shown promise in creating coatings and other materials with improved durability and functionality .

Data Tables

Mechanism of Action

The mechanism of action of 3-butyramido-N-(p-tolyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Bioactive Comparisons

Key Observations :

Substituent Position and Bioactivity :

- The C3 butyramido group in the target compound distinguishes it from derivatives like the C7-methoxy analog (antioxidant) and the C5-piperazine Vilazodone intermediate (antidepressant precursor) . Substituent position critically affects biological target engagement.

- N-substituents further modulate activity: the p-tolyl group in the target compound may enhance lipophilicity and metabolic stability compared to the piperazine group in Vilazodone intermediates .

Synthetic Efficiency :

- The 8-AQ-directed C–H arylation method (target compound) offers superior regioselectivity and scalability compared to microwave-assisted synthesis (anti-inflammatory derivatives) and conventional coupling (C7-methoxy analogs) . Transamidation enables late-stage diversification, reducing synthetic steps .

Bioactivity Profiles :

- The target compound’s bioactivity remains under exploration, whereas C7-methoxy derivatives exhibit antioxidant properties (e.g., IC₅₀ = 15 μM for compound d in Table 3 of ).

- Microwave-synthesized derivatives show potent anti-inflammatory activity (e.g., COX-2 inhibition at 0.8 μM) , suggesting that C3 substituents in the target compound could be optimized for similar applications.

Biological Activity

3-butyramido-N-(p-tolyl)benzofuran-2-carboxamide is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, neuroprotective, and antioxidant properties, supported by relevant studies and data.

Chemical Structure and Properties

The structure of 3-butyramido-N-(p-tolyl)benzofuran-2-carboxamide includes a benzofuran core substituted with an amide group and a p-tolyl moiety. This structural configuration is significant for its biological activity, as modifications in the substituents can influence the compound's pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit potent cytotoxic activities against various cancer cell lines. For instance, compounds similar to 3-butyramido-N-(p-tolyl)benzofuran-2-carboxamide have shown effectiveness against human cancer cell lines such as ACHN (renal), HCT15 (colon), and MDA-MB-231 (breast) using assays like the sulforhodamine B assay .

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-butyramido-N-(p-tolyl)benzofuran-2-carboxamide | ACHN | TBD | NF-kappa B inhibition |

| Benzofuran derivative A | HCT15 | 1.136 | DNA interaction |

| Benzofuran derivative B | MDA-MB-231 | TBD | Apoptosis induction |

The anticancer activity is often attributed to the ability of these compounds to inhibit NF-kappa B translocation, which is critical in cancer progression . Structure-activity relationship (SAR) studies indicate that the presence of hydrophobic groups enhances anticancer efficacy .

Neuroprotective Effects

Research indicates that certain benzofuran derivatives possess neuroprotective properties. For example, a study found that derivatives with specific substitutions exhibited protection against NMDA-induced excitotoxicity in rat cortical neurons. Compounds with methyl (-CH3) and hydroxyl (-OH) substitutions showed significant neuroprotective effects comparable to known NMDA antagonists like memantine .

Table 2: Neuroprotective Activity of Benzofuran Derivatives

| Compound | Concentration (µM) | Effectiveness (%) | Mechanism |

|---|---|---|---|

| 1f (similar structure) | 30 | Comparable to memantine | NMDA receptor antagonism |

| 1j (similar structure) | 100 | Significant protection | ROS scavenging |

These findings suggest that modifications at specific positions on the benzofuran ring can enhance neuroprotective activity, making them potential candidates for treating neurodegenerative diseases .

Antioxidant Activity

The antioxidant properties of benzofuran derivatives are also noteworthy. Compounds have been shown to scavenge free radicals effectively and inhibit lipid peroxidation in biological systems. This activity is crucial for mitigating oxidative stress-related damage in cells .

Q & A

Q. What are the established synthetic routes for 3-butyramido-N-(p-tolyl)benzofuran-2-carboxamide, and how can reaction parameters be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, starting with the benzofuran-2-carboxamide core. Key steps include:

- Amide coupling : Reaction of benzofuran-2-carboxylic acid derivatives with p-toluidine using coupling agents like EDC/HOBt .

- Butyramido substitution : Introduction of the butyramido group via nucleophilic acyl substitution under anhydrous conditions .

Q. Critical parameters :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification via column chromatography .

- Temperature : Reactions are often conducted under reflux (80–120°C) to accelerate kinetics while avoiding decomposition .

- Catalyst : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency .

Q. Which analytical techniques are essential for confirming the structure and purity of 3-butyramido-N-(p-tolyl)benzofuran-2-carboxamide?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., butyramido vs. p-tolyl groups) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected: ~352.4 g/mol) and detects impurities .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~1250 cm (benzofuran C-O) validate functional groups .

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?

- Enzyme inhibition assays : Test against target enzymes (e.g., kinases or viral proteases) using fluorescence-based substrates. IC values quantify potency .

- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HEK293 or HeLa) to determine selectivity indices .

- Binding affinity studies : Surface plasmon resonance (SPR) measures interactions with receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s pharmacological profile?

A comparative SAR study of benzofuran derivatives reveals:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| p-Tolyl | Enhanced lipophilicity, improving BBB penetration | |

| Fluorine | Increased metabolic stability via reduced CYP450 oxidation | |

| Chloro | Higher antiviral potency but elevated cytotoxicity |

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Reproducibility checks : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .

- Purity validation : Reanalyze batches via HPLC (>98% purity) to exclude impurities as confounding factors .

- Orthogonal assays : Confirm antiviral activity via plaque reduction neutralization tests (PRNT) if cell-based assays show inconsistency .

Q. How can X-ray crystallography elucidate the compound’s binding mode with biological targets?

- Co-crystallization : Soak purified protein targets (e.g., viral polymerases) with the compound and resolve structures at ≤2.0 Å resolution .

- Docking validation : Compare crystallographic data with computational models (AutoDock Vina) to refine binding hypotheses .

Q. What in vivo models are suitable for preclinical evaluation of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.